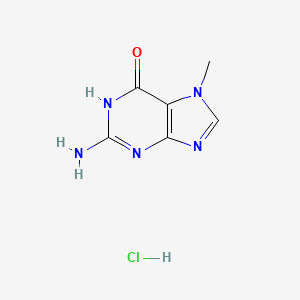

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride

Descripción general

Descripción

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride (CAS 786693-71-8) is a purine derivative with a methyl substituent at the N7 position and a hydrochloride salt form. Its hydrochloride form enhances aqueous solubility, making it advantageous for experimental studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride typically involves the reaction of appropriate purine derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different purine derivatives.

Reduction: Reduction reactions can lead to the formation of more reduced purine analogs.

Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine-6-one derivatives, while substitution reactions can produce a wide range of functionalized purines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antiviral Drug Development

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride serves as a precursor in the synthesis of antiviral agents. Its structural similarity to nucleobases allows it to interfere with viral replication processes. Research has indicated that modifications of this compound can enhance its efficacy against various viral pathogens, making it a valuable candidate in drug development pipelines .

2. Cancer Research

The compound has shown potential in cancer therapy due to its ability to inhibit specific enzymes involved in tumor growth. Studies have demonstrated that derivatives of this purine can selectively target cancer cells, reducing proliferation while sparing healthy tissues .

Biotechnology Applications

1. Genetic Engineering

In biotechnology, this compound is utilized in genetic engineering techniques. Its role as a nucleotide analog allows for the incorporation into DNA or RNA strands during synthesis, facilitating studies on gene expression and regulation .

2. Molecular Biology Research

The compound is employed in various molecular biology applications, including PCR (Polymerase Chain Reaction) and sequencing technologies. Its ability to mimic natural nucleotides makes it an essential component in the study of genetic material .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The pathways involved may include inhibition of nucleic acid synthesis or interference with cellular signaling processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares core structural features with other purine derivatives but differs in substituents and salt forms. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Purine Derivatives

| Compound Name (CAS No.) | Substituents | Molecular Formula | Similarity Score | Key Feature |

|---|---|---|---|---|

| 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride (786693-71-8) | N7-methyl, hydrochloride salt | C₆H₈ClN₅O | 0.66 | Enhanced solubility due to HCl salt |

| 2-Amino-1H-purin-6(7H)-one (73-40-5) | No substituents, free base | C₅H₅N₅O | 0.67 | Base structure; lower solubility |

| 2-Amino-7-benzyl-1H-purin-6(7H)-one (17495-12-4) | N7-benzyl, free base | C₁₂H₁₁N₅O | N/A | Increased lipophilicity |

| N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide (21047-89-2) | C2-isobutyramide | C₉H₁₂N₆O₂ | 0.68 | Amide functionalization |

Key Observations :

- The hydrochloride salt (786693-71-8) shows higher solubility compared to the free base (73-40-5) .

- The benzyl-substituted analog (17495-12-4) exhibits greater lipophilicity, which may influence membrane permeability in biological systems .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | 2-Amino-7-methyl-1H-purin-6(7H)-one HCl | 2-Amino-1H-purin-6(7H)-one (73-40-5) | 2-Amino-7-benzyl-1H-purin-6(7H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 193.62 | 151.13 | 241.25 |

| Solubility | High (HCl salt) | Low (free base) | Moderate (lipophilic) |

| Storage Conditions | Room temperature, dry | Dark, dry, sealed | -20°C |

| Hazards (GHS) | H315, H319, H335 (skin/eye irritation) | H315, H319, H335 | Not specified |

Notes:

Actividad Biológica

2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride, a purine derivative, has garnered attention due to its potential biological activities, particularly in the realms of antiviral and anticancer applications. This compound is characterized by a unique structural configuration that includes an amino group and a methyl group, which may influence its interaction with various biological systems.

- Molecular Formula : C₆H₈ClN₅O

- Molecular Weight : Approximately 201.61 g/mol

- Appearance : Solid substance

The compound's structure allows it to participate in nucleophilic substitution reactions typical of purines, making it a valuable substrate for studying enzyme interactions involved in purine metabolism.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antiviral Activity : The compound is being explored as a potential drug candidate for treating viral infections. Its ability to modulate cellular processes may enhance its effectiveness against various viruses.

- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines. For instance, it has shown promising results against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating significant cytotoxicity .

- Mechanism of Action : The compound may act by interfering with purine metabolism and signaling pathways. Its structural features allow it to potentially bind to purine receptors, influencing cellular signaling and proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Antiviral Potential

A study highlighted the compound's potential as an antiviral agent, suggesting that its structural modifications could enhance binding affinity to viral targets. The research utilized various viral assays to assess efficacy, demonstrating significant inhibition of viral replication in vitro.

Study 2: Anticancer Efficacy

In another investigation, this compound was tested against multiple cancer cell lines. The results indicated that it exhibited selective cytotoxicity, with lower IC50 values compared to standard chemotherapeutics like temozolomide. This suggests its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Aminopurine | C₅H₅N₅ | Lacks methyl group; simpler structure |

| 7-Methylxanthine | C₇H₈N₄O | Contains xanthine structure; methylated |

| Adenosine | C₁₀H₁₃N₅O₄P | Nucleotide; involved in energy transfer |

The presence of both amino and methyl groups at specific positions distinguishes this compound from these compounds, potentially leading to unique biological activities.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, including:

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 2-Amino-7-methyl-1H-purin-6(7H)-one hydrochloride?

- Methodological Answer :

- Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (λ ~260 nm, typical for purine derivatives) and compare against pharmacopeial standards for chloride identification (e.g., reaction with 4-aminoantipyrine to confirm functional groups) .

- Structural Confirmation : Employ Fourier-transform infrared spectroscopy (FT-IR) to identify characteristic peaks (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) . Mass spectrometry (MS) with electrospray ionization (ESI) can validate the molecular ion peak (exact mass: 187.06 g/mol for the free base; add HCl for hydrochloride form) .

- Elemental Analysis : Verify chloride content via silver nitrate titration or ion chromatography .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store in airtight, light-protected containers at –20°C to prevent hydrolysis or decomposition. Desiccate with silica gel to avoid moisture absorption, as hydrochloride salts are often hygroscopic .

- Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) for sensitive reactions. Pre-dry solvents (e.g., DMSO, DMF) to minimize side reactions .

Q. What synthetic routes are documented for this compound?

- Methodological Answer :

- Base Synthesis : Start with 7-methylpurine derivatives. Introduce the amino group via nucleophilic substitution or catalytic amination under reflux with ammonium hydroxide .

- Hydrochloride Formation : Precipitate the free base using HCl gas or concentrated hydrochloric acid in anhydrous ethanol. Purify via recrystallization (ethanol/water mixtures) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Orthogonal Techniques : Cross-validate NMR (¹H/¹³C) with 2D-COSY or HSQC to assign ambiguous peaks. Compare with computational predictions (DFT calculations for expected shifts) .

- Solvent Effects : Note that DMSO-d₆ may cause peak broadening due to hydrogen bonding; replicate experiments in CDCl₃ or D₂O .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., deaminated or oxidized derivatives) that may skew data .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation (e.g., disappearance of starting material carbonyl peaks) .

- Catalysis : Employ palladium or copper catalysts for amination steps to reduce side reactions. Optimize pH (6–8) to favor protonation states conducive to coupling .

- Workup : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates. Implement column chromatography with C18 stationary phases for polar impurities .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with purine receptors (e.g., adenosine receptors). Parameterize force fields with partial charges from Gaussian09 calculations .

- Metabolism Prediction : Apply software like ADMET Predictor™ to simulate phase I/II metabolism (e.g., methylation or glucuronidation) based on structural motifs .

Q. Data Contradiction Analysis

Q. Key Safety and Regulatory Considerations

Propiedades

IUPAC Name |

2-amino-7-methyl-1H-purin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O.ClH/c1-11-2-8-4-3(11)5(12)10-6(7)9-4;/h2H,1H3,(H3,7,9,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUPOMMMOISQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.